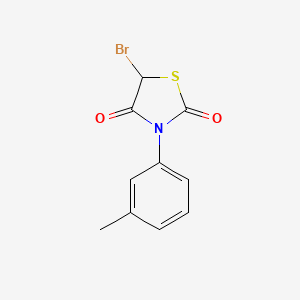![molecular formula C21H21N2O5P B11536598 4-[(E)-{2-[Bis(3-methylphenoxy)phosphoryl]hydrazin-1-ylidene}methyl]benzene-1,3-diol](/img/structure/B11536598.png)
4-[(E)-{2-[Bis(3-methylphenoxy)phosphoryl]hydrazin-1-ylidene}methyl]benzene-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(E)-{2-[Bis(3-methylphenoxy)phosphoryl]hydrazin-1-ylidene}methyl]benzene-1,3-diol is a complex organic compound characterized by its unique structure, which includes a phosphoryl hydrazine moiety and a benzene ring substituted with hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{2-[Bis(3-methylphenoxy)phosphoryl]hydrazin-1-ylidene}methyl]benzene-1,3-diol typically involves multiple steps:
Formation of Bis(3-methylphenoxy)phosphoryl Hydrazine: This intermediate can be synthesized by reacting 3-methylphenol with phosphoryl chloride (POCl₃) to form bis(3-methylphenoxy)phosphoryl chloride. This compound is then reacted with hydrazine hydrate to yield bis(3-methylphenoxy)phosphoryl hydrazine.
Condensation Reaction: The bis(3-methylphenoxy)phosphoryl hydrazine is then subjected to a condensation reaction with 4-formylbenzene-1,3-diol under basic conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups on the benzene ring.
Reduction: Reduction reactions can target the phosphoryl hydrazine moiety, potentially converting it to a phosphine derivative.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Products may include quinones or carboxylic acids.
Reduction: Reduced forms of the phosphoryl hydrazine moiety.
Substitution: Various substituted derivatives of the benzene ring.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, the compound’s potential as a biochemical probe or inhibitor can be explored. Its ability to interact with specific enzymes or receptors could make it useful in studying biological pathways.
Medicine
The compound may have potential therapeutic applications, particularly if it exhibits bioactivity against certain diseases. Research could focus on its efficacy and mechanism of action in treating conditions such as cancer or infectious diseases.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism by which 4-[(E)-{2-[Bis(3-methylphenoxy)phosphoryl]hydrazin-1-ylidene}methyl]benzene-1,3-diol exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It could modulate receptor activity by acting as an agonist or antagonist.
Signal Transduction: The compound might influence cellular signaling pathways, affecting processes such as cell growth or apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
Bis(3-methylphenoxy)phosphoryl Hydrazine: An intermediate in the synthesis of the target compound.
4-Formylbenzene-1,3-diol: Another precursor used in the synthesis.
Phosphoryl Hydrazine Derivatives: Compounds with similar phosphoryl hydrazine moieties.
Uniqueness
4-[(E)-{2-[Bis(3-methylphenoxy)phosphoryl]hydrazin-1-ylidene}methyl]benzene-1,3-diol is unique due to its combination of a phosphoryl hydrazine moiety with a hydroxyl-substituted benzene ring
Propiedades
Fórmula molecular |
C21H21N2O5P |
|---|---|
Peso molecular |
412.4 g/mol |
Nombre IUPAC |
4-[(E)-[bis(3-methylphenoxy)phosphorylhydrazinylidene]methyl]benzene-1,3-diol |
InChI |
InChI=1S/C21H21N2O5P/c1-15-5-3-7-19(11-15)27-29(26,28-20-8-4-6-16(2)12-20)23-22-14-17-9-10-18(24)13-21(17)25/h3-14,24-25H,1-2H3,(H,23,26)/b22-14+ |
Clave InChI |
BMVBGBXPTIJEDU-HYARGMPZSA-N |
SMILES isomérico |
CC1=CC(=CC=C1)OP(=O)(N/N=C/C2=C(C=C(C=C2)O)O)OC3=CC=CC(=C3)C |
SMILES canónico |
CC1=CC(=CC=C1)OP(=O)(NN=CC2=C(C=C(C=C2)O)O)OC3=CC=CC(=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-methyl-3-nitroso-2-phenyl-9H-imidazo[1,2-a]benzimidazole](/img/structure/B11536515.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B11536518.png)

![2-[(6-{[(E)-(3-nitrophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B11536537.png)
![2-(3-Bromo-4-methoxyphenyl)-3-[(3-methylphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B11536540.png)
![N-benzyl-2-{[6-({(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}amino)-1,3-benzothiazol-2-yl]sulfanyl}acetamide](/img/structure/B11536545.png)

![2-[(E)-(phenylimino)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B11536554.png)
![N-(1-{3-[2-(heptyloxy)phenyl]-2-[(4-nitrophenyl)carbonyl]diaziridin-1-yl}-1-oxo-3-phenylpropan-2-yl)-4-methylbenzenesulfonamide](/img/structure/B11536556.png)
![(4Z)-4-[3-(benzyloxy)benzylidene]-2-(naphthalen-1-yl)-1,3-oxazol-5(4H)-one](/img/structure/B11536559.png)
![2-methoxy-N-(2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B11536562.png)
![N-[(1Z)-3-{(2Z)-2-[1-(3,4-dichlorophenyl)ethylidene]hydrazinyl}-3-oxo-1-(4-propoxyphenyl)prop-1-en-2-yl]benzamide](/img/structure/B11536574.png)
![N-[2-(naphthalen-1-yloxy)ethyl]-2-nitro-4-(trifluoromethyl)aniline](/img/structure/B11536580.png)
![5-[4-(dimethylamino)phenyl]-3-hydroxy-1-(3-hydroxypropyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11536588.png)
